

Kanosamine Hydrochloride (CAS: 57649-10-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Kanosamine hydrochloride*

Cat. No.: *B035946*

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Abstract

Kanosamine, also known as 3-amino-3-deoxy-D-glucose, is an aminoglycoside antibiotic naturally produced by various microorganisms, including species of *Streptomyces* and *Bacillus*. [1][2] This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and mechanism of action of its hydrochloride salt, **Kanosamine hydrochloride** (CAS: 57649-10-2). Detailed experimental protocols for its biological evaluation and a summary of its production are also presented to support its application in research and drug development.

Physicochemical Properties

Kanosamine hydrochloride is a white to pale yellow crystalline solid.[3] It is known to be hygroscopic and should be stored under appropriate conditions to maintain its stability.[4]

Table 1: Physicochemical Properties of **Kanosamine Hydrochloride**

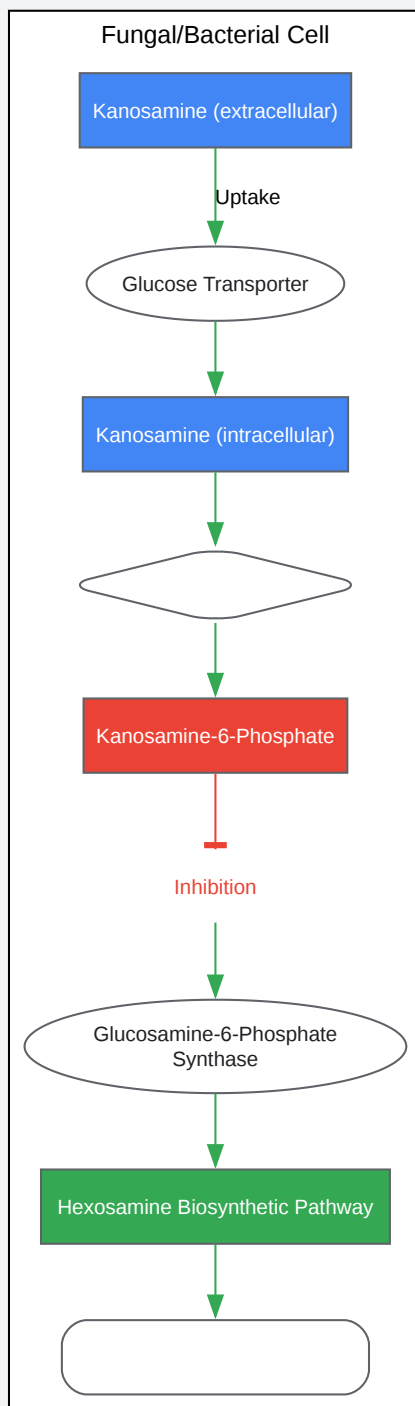
Property	Value	Reference(s)
CAS Number	57649-10-2	[1][5]
Molecular Formula	C ₆ H ₁₃ NO ₅ • HCl	[1][5]
Molecular Weight	215.6 g/mol	[1][5][6]
Appearance	Crystalline solid	[5]
Melting Point	86-93°C, 140-143°C	[3]
Solubility	DMSO: ~25 mg/mLDMF: ~25 mg/mL Ethanol: ~5 mg/mL PBS (pH 7.2): ~10 mg/mL Methanol: Slightly soluble Water: Slightly soluble	[1][5][6][7]
Storage	-20°C	[5][8]
Stability	≥ 4 years at -20°C	[1][5]

Biological Activity and Mechanism of Action

Kanosamine hydrochloride exhibits a range of biological activities, primarily as an antibiotic and antifungal agent.[8] It is particularly effective against plant-pathogenic oomycetes and certain fungi and has also shown inhibitory activity against some bacterial species.[1]

The primary mechanism of action of kanosamine involves the inhibition of cell wall biosynthesis.[9][10] Upon transport into the cell, which is facilitated by the glucose transport system, kanosamine is phosphorylated to kanosamine-6-phosphate.[9][11] This phosphorylated form acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthetic pathway.[9][11] This pathway is responsible for the production of UDP-N-acetylglucosamine, an essential precursor for the synthesis of peptidoglycan in bacteria and chitin in fungi.[11] By inhibiting this enzyme, kanosamine effectively disrupts the formation of the cell wall, leading to morphological changes, inhibition of septum formation, and cell agglutination in susceptible organisms.[9][11]

Mechanism of Action of Kanosamine

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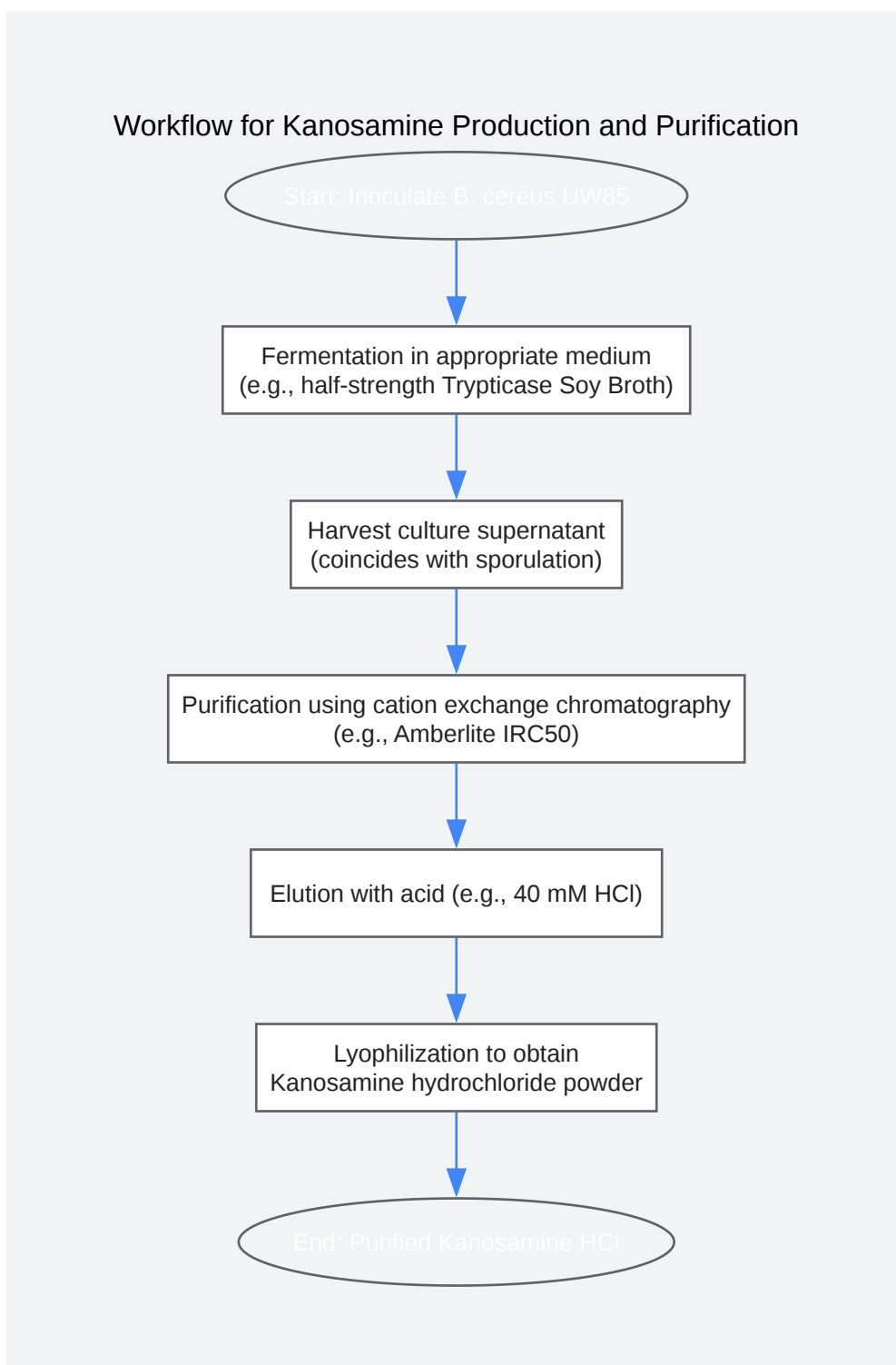
Caption: Intracellular activation and inhibitory pathway of Kanosamine.

Experimental Protocols

Production and Purification of Kanosamine

Kanosamine can be produced through fermentation by *Bacillus cereus* UW85.[\[10\]](#)[\[12\]](#)[\[13\]](#) The following is a general outline of the production and purification process based on published literature.

Experimental Workflow: Kanosamine Production and Purification dot



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Caption: General workflow for Kanosamine production and purification.

Methodology:

- Fermentation: *Bacillus cereus* UW85 is cultured in a suitable medium, such as half-strength Trypticase Soy Broth (TSB). Kanosamine accumulation in the culture supernatant is typically maximal at the point of sporulation.[\[10\]](#)
- Harvesting: The culture is centrifuged to pellet the bacterial cells, and the supernatant containing kanosamine is collected.
- Purification: The supernatant is subjected to cation exchange chromatography. For instance, Amberlite IRC50 resin can be used to bind kanosamine.
- Elution: The bound kanosamine is then eluted from the column using an acidic solution, such as 40 mM hydrochloric acid.[\[11\]](#)
- Lyophilization: The eluate containing the purified **kanosamine hydrochloride** is lyophilized to obtain a solid powder.[\[11\]](#)

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of **kanosamine hydrochloride** against fungal isolates can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A.

Methodology:

- Preparation of Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A cell suspension is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- Preparation of Kanosamine Dilutions: A stock solution of **kanosamine hydrochloride** is prepared in a suitable solvent (e.g., water or DMSO) and serially diluted in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.
- Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5×10^3 to 2.5×10^3 cells/mL.
- Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

- MIC Determination: The MIC is defined as the lowest concentration of **kanosamine hydrochloride** that causes a significant inhibition of visible growth compared to the growth control well.

Antibacterial Susceptibility Testing

The antibacterial activity of **kanosamine hydrochloride** can be assessed by determining the MIC using broth microdilution or agar diffusion methods.

Methodology (Broth Microdilution):

- Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and diluted to a standardized concentration (e.g., 10^5 CFU/mL).
- Preparation of Kanosamine Dilutions: Serial dilutions of **kanosamine hydrochloride** are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration that prevents visible bacterial growth.

Glucosamine-6-Phosphate Synthase Inhibition Assay

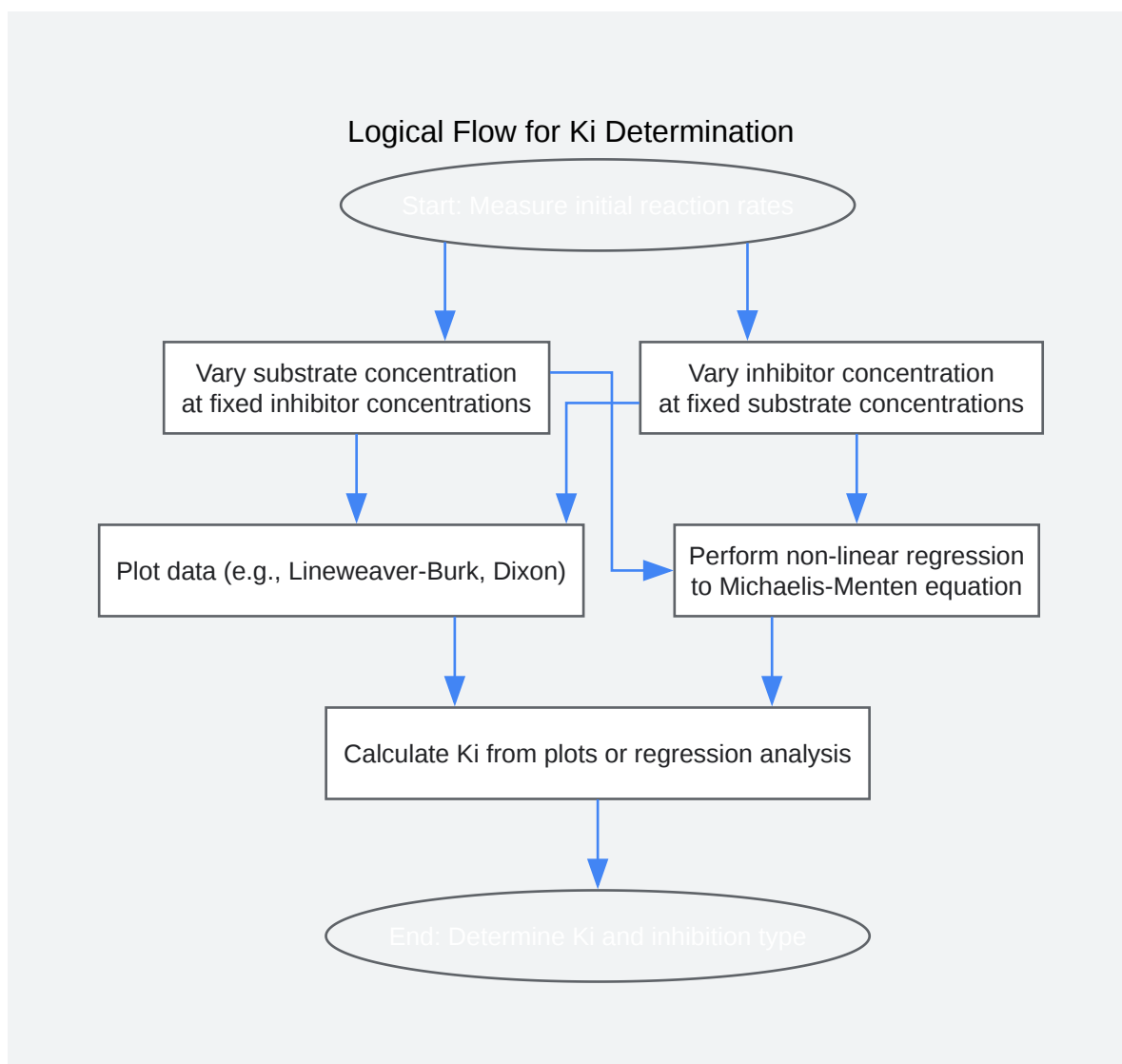
The inhibitory activity of kanosamine-6-phosphate on GlcN-6-P synthase can be determined by measuring the enzyme's activity in the presence of the inhibitor.

Methodology:

- Enzyme and Substrates: Purified GlcN-6-P synthase is used. The substrates are D-fructose-6-phosphate and L-glutamine.
- Inhibitor: Kanosamine is first phosphorylated to kanosamine-6-phosphate for use in the assay, as kanosamine itself does not inhibit the enzyme.

- **Assay Procedure:** The reaction mixture typically contains a buffer, the enzyme, substrates, and varying concentrations of kanosamine-6-phosphate. The reaction is initiated by the addition of one of the substrates.
- **Detection of Product:** The formation of D-glucosamine-6-phosphate can be measured using various methods, including enzyme-coupled assays where the product is converted to a detectable molecule, or by direct quantification using techniques like MALDI-TOF mass spectrometry.^{[1][8]}
- **Kinetic Analysis:** To determine the inhibition constant (K_i), the initial reaction rates are measured at different substrate and inhibitor concentrations. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.^[14] For competitive inhibition, the K_i can be calculated from the IC_{50} value using the Cheng-Prusoff equation.

Logical Relationship for K_i Determination dot



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Caption: Logical flow for determining the inhibition constant (K_i).

Conclusion

Kanosamine hydrochloride is a promising antimicrobial agent with a well-defined mechanism of action targeting a crucial pathway in the biosynthesis of bacterial and fungal cell walls. This technical guide provides a solid foundation of its properties and the methodologies required for its study. The detailed information on its physicochemical characteristics, biological activity, and experimental protocols is intended to facilitate further research and development of kanosamine and its derivatives as potential therapeutic agents.

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